I terzi tiossenoliche

Thioenol ethers are a unique class of organic compounds characterized by the presence of both an alcohol and a sulfur-containing group, typically a thiyl (-S-) or thiol (-SH) moiety, within a single molecule. These compounds exhibit a diverse range of properties due to their structural complexity. Structurally, they can be considered as ethers with an additional hydroxyl (-OH) functionality.

Thioenol ethers are known for their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Their reactivity arises from the presence of both a nucleophilic alcohol group and a leaving group (thiol), which can facilitate diverse chemical reactions including substitution, elimination, and rearrangement processes.

In pharmaceutical research, thioenol ethers have shown promise as intermediates in drug synthesis due to their ability to participate in multiple types of reactions. In agriculture, they can serve as precursors for developing more effective herbicides or fungicides by exploiting the unique reactivity profiles of these compounds.

Overall, the multifunctional nature of thioenol ethers makes them valuable tools in organic synthesis and opens up numerous opportunities for their application across different industries.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

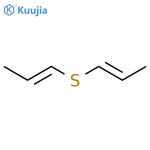

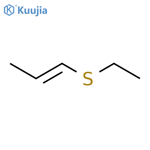

|

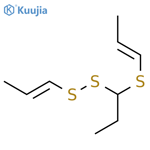

1-Propene, 1,1'-thiobis-, (1E,1'E)- | 33922-80-4 | C6H10S |

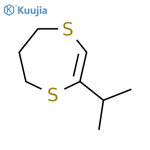

|

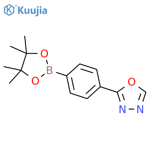

2-Isopropyl-6,7-dihydro-5H-1,4-dithiepine | 342614-52-2 | C8H14S2 |

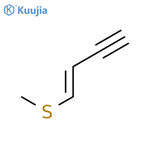

|

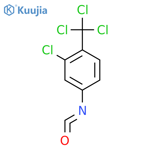

4-methylthio-3-buten-1-yne | 3448-56-4 | C5H6S |

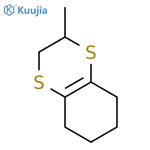

|

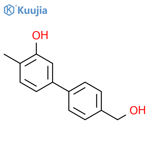

1,4-Benzodithiin, 2,3,5,6,7,8-hexahydro-2-methyl- | 55789-64-5 | C9H14S2 |

|

(e) ethyl-1-propenylsulfide | 61865-98-3 | C5H10S |

|

1-Butene, 1-(methylthio)-, (E)- | 17414-27-6 | C5H10S |

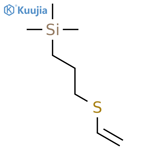

|

[3-(ethenylsulfanyl)propyl](trimethyl)silane | 6984-29-8 | C8H18SSi |

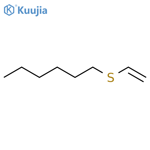

|

Hexylvinyl sulfide | 18888-20-5 | C8H16S |

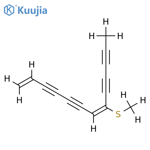

|

8-Methylmercapto-tridecadien-(1.7)-tetrain-(3.5.9.11) | 2060-56-2 | C14H10S |

|

1-Propenyl 1-(1-propenylthio)propyl disulfide | 126876-28-6 | C9H16S3 |

Letteratura correlata

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

Fornitori consigliati

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

-

-

(M)-Hexahelicene Cas No: 19253-33-9

(M)-Hexahelicene Cas No: 19253-33-9